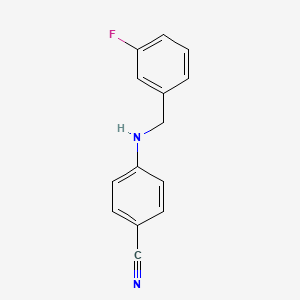

4-(3-Fluorobenzylamino)benzonitrile

Description

4-(3-Fluorobenzylamino)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted at the para position with a 3-fluorobenzylamino group. This structure combines the electron-withdrawing nitrile group with a fluorinated benzylamine moiety, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C14H11FN2 |

|---|---|

Molecular Weight |

226.25 g/mol |

IUPAC Name |

4-[(3-fluorophenyl)methylamino]benzonitrile |

InChI |

InChI=1S/C14H11FN2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8,17H,10H2 |

InChI Key |

SGRWHEQOYMOGAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Electron-withdrawing groups (e.g., Cl in 1c ) enhance activity against aggressive breast cancer lines (MCF-7, MDA-MB-231), likely due to improved binding to aromatase or DNA .

- Electron-donating groups (e.g., OMe in 1h ) favor activity in hormone-responsive T47D cells, suggesting selectivity dependent on cellular receptor profiles .

Physicochemical and Binding Properties

Substituent positioning significantly affects halogen/hydrogen-bonding interactions, as shown in studies with 3-(dimethylamino)benzonitrile and 4-(dimethylamino)benzonitrile:

- 3-Substituted derivatives exhibit stronger hydrogen-bonding (HB) with haloforms (e.g., CHI₃) due to steric accessibility of the amino group, evidenced by UV-Vis and NMR spectral shifts .

- 4-Substituted analogs show weaker HB but enhanced halogen-bonding (XB) with electron-deficient partners, attributed to optimized dipole alignment .

- The 3-fluorobenzylamino group in the target compound may favor HB over XB, influencing solubility or target binding in biological systems.

Data Tables

Table 1: Substituent Effects on Cytotoxicity in Breast Cancer Cell Lines

| Compound | Substituent | MCF-7 Activity | MDA-MB-231 Activity | T47D Activity |

|---|---|---|---|---|

| 1c | 3-Cl, triazolyl | +++ | +++ | + |

| 1h | 4-OMe, triazolyl | ++ | + | +++ |

| Target Compound (Inferred) | 3-F, benzylamino | ++ | ++ | ++ |

Activity Key : + (low), ++ (moderate), +++ (high)

Table 2: Binding Interaction Trends in Benzonitrile Derivatives

| Compound | HB Strength (CHI₃) | XB Strength (CHBr₃) | Application |

|---|---|---|---|

| 3-(Dimethylamino)benzonitrile | Strong | Weak | Solubility enhancer |

| 4-(Dimethylamino)benzonitrile | Moderate | Moderate | Catalyst intermediate |

| 4-(3-Fluorobenzylamino)benzonitrile | Moderate (inferred) | Low (inferred) | Drug discovery |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.